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Compound of Interest

Compound Name: Detiviciclovir

Cat. No.: B1194682 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Detiviciclovir, also known as AM365, is identified in chemical and pharmaceutical literature as

an antiviral nucleoside analogue.[1] As a member of this well-established class of therapeutic

agents, Detiviciclovir is structurally designed to interfere with viral replication. However, a

comprehensive review of publicly available scientific literature and patent databases reveals a

significant lack of specific data regarding its antiviral spectrum. While its classification suggests

activity against viral pathogens, detailed quantitative data on its efficacy against specific

viruses, such as IC50 or EC50 values, remain undisclosed.

This technical guide provides an overview of what is known about Detiviciclovir, its
classification, and the general principles of antiviral activity and evaluation pertinent to its class

of compounds.
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Property Value

Chemical Name
2-((2-amino-9H-purin-9-yl)methyl)propane-1,3-

diol

Synonyms AM365

Molecular Formula C9H13N5O2

Molecular Weight 223.23 g/mol

CAS Number 220984-26-9

Presumed Mechanism of Action: Nucleoside
Analogue Inhibition of Viral Polymerase
As a nucleoside analogue, Detiviciclovir is presumed to exert its antiviral effect by targeting

viral nucleic acid synthesis. The general mechanism for this class of drugs involves a multi-step

intracellular activation process, followed by competitive inhibition of the viral polymerase.

Cellular Uptake: The nucleoside analogue enters the host cell.

Phosphorylation (Activation): Host or viral kinases phosphorylate the nucleoside analogue to

its active triphosphate form. This is often a rate-limiting step and a key determinant of

selective toxicity.

Incorporation and/or Inhibition: The triphosphate analogue, mimicking a natural

deoxynucleotide triphosphate (dNTP), competes for the active site of the viral DNA or RNA

polymerase.

Chain Termination: Upon incorporation into the growing viral nucleic acid chain, the absence

of a 3'-hydroxyl group (a common feature in many nucleoside analogues) prevents the

formation of the next phosphodiester bond, leading to premature chain termination and

halting viral replication.

The following diagram illustrates the general signaling pathway for the activation and

mechanism of action of an acyclic nucleoside analogue.
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Caption: General mechanism of action for acyclic nucleoside analogues.

Antiviral Spectrum: A Data Gap
Despite its classification as an antiviral agent, there is no publicly available data detailing the

specific viruses against which Detiviciclovir is active. Typically, the antiviral spectrum of a

compound is determined through a series of in vitro assays against a panel of different viruses.

The absence of such data for Detiviciclovir in peer-reviewed literature suggests that either the

compound is in a very early stage of development, its development was discontinued, or the

data remains proprietary.

Standard Experimental Protocols for Determining
Antiviral Spectrum
To provide context for the type of data that is currently missing for Detiviciclovir, this section

outlines the standard experimental protocols used to characterize the antiviral spectrum of a

novel compound.

In Vitro Antiviral Assays
The initial assessment of antiviral activity is typically performed in cell culture-based assays.

1. Cytopathic Effect (CPE) Inhibition Assay:
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Objective: To determine the concentration of the compound that protects cells from virus-

induced death or morphological changes.

Methodology:

Host cells susceptible to the virus are seeded in multi-well plates.

Cells are treated with serial dilutions of the test compound.

A known titer of the virus is added to the wells.

After an incubation period, the extent of CPE is observed microscopically or quantified

using a cell viability assay (e.g., MTT, MTS, or neutral red uptake).

The 50% effective concentration (EC50) is calculated as the concentration of the

compound that inhibits CPE by 50%.

2. Plaque Reduction Assay:

Objective: To quantify the inhibition of viral replication by measuring the reduction in the

number and/or size of viral plaques.

Methodology:

Confluent monolayers of host cells are infected with the virus.

After an adsorption period, the inoculum is removed, and the cells are overlaid with a

semi-solid medium (e.g., agar or methylcellulose) containing various concentrations of the

test compound.

After incubation to allow for plaque formation, the cells are fixed and stained (e.g., with

crystal violet).

Plaques are counted, and the 50% inhibitory concentration (IC50) is determined as the

concentration that reduces the number of plaques by 50% compared to the untreated

control.

3. Yield Reduction Assay:
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Objective: To measure the reduction in the production of infectious virus particles.

Methodology:

Host cells are infected with the virus in the presence of different concentrations of the test

compound.

After a single replication cycle, the supernatant and/or cell lysate is collected.

The viral titer in the collected samples is determined by plaque assay or TCID50 (50%

tissue culture infective dose) assay on fresh cell monolayers.

The IC50 is the concentration of the compound that reduces the viral yield by 50%.

The following diagram illustrates a typical workflow for in vitro antiviral screening.
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Caption: A simplified workflow for in vitro antiviral drug screening.

Conclusion
Detiviciclovir (AM365) is classified as an antiviral nucleoside analogue, suggesting a

mechanism of action that involves the inhibition of viral replication through chain termination of

nucleic acid synthesis. While the general principles of this mechanism are well-understood for

this class of compounds, the specific antiviral spectrum of Detiviciclovir remains undefined in

the public domain. The lack of published quantitative data and detailed experimental protocols
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specific to this compound prevents a thorough assessment of its potential as a therapeutic

agent. Further research and disclosure of preclinical data would be necessary to elucidate the

antiviral profile of Detiviciclovir.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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